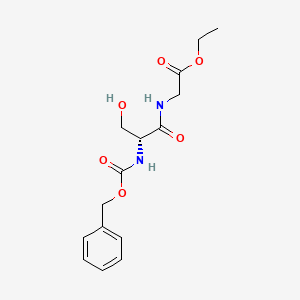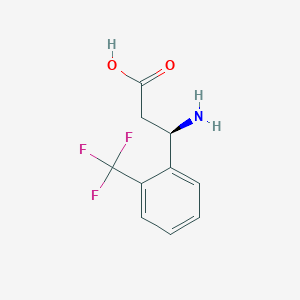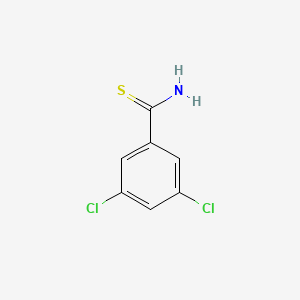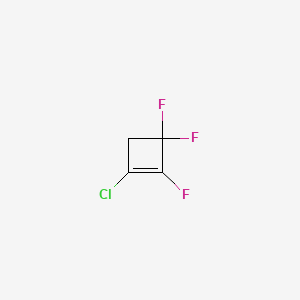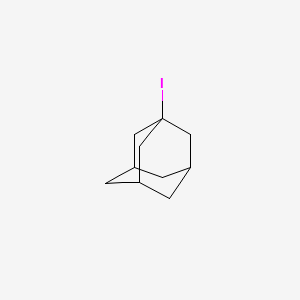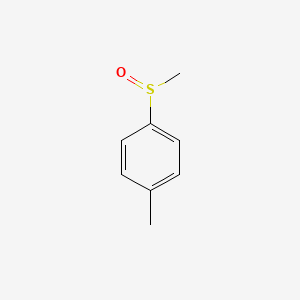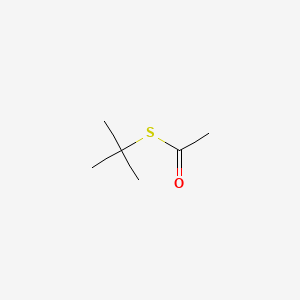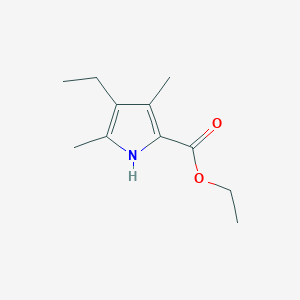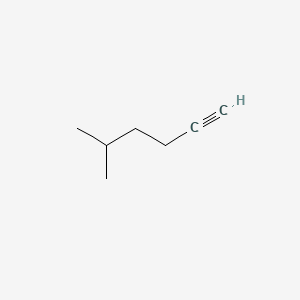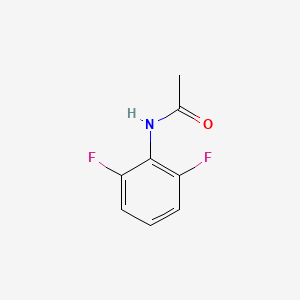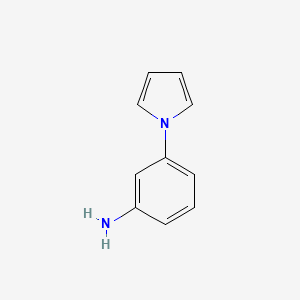
1-(1H-吡咯-1-基)苯胺
描述
3-(1H-pyrrol-1-yl)aniline: is an organic compound with the molecular formula C10H10N2 It consists of a pyrrole ring attached to an aniline moiety at the third position
科学研究应用
Chemistry: 3-(1H-pyrrol-1-yl)aniline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of heterocyclic compounds and polymers.
Biology: In biological research, derivatives of 3-(1H-pyrrol-1-yl)aniline are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as inhibitors of specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, 3-(1H-pyrrol-1-yl)aniline is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable in the development of new materials with specific properties.
作用机制
Target of Action
It is known that pyrrole-containing compounds can inhibit the growth of bacteria or fungi, reduce inflammation, lower cholesterol levels , and have been used as potent anticancer agents .
Mode of Action
It is known that pyrrole-containing compounds can interact with various targets to exert their effects . For instance, some pyrrole-containing compounds can inhibit the growth of bacteria or fungi, reduce inflammation, lower cholesterol levels , and have been used as potent anticancer agents .
Biochemical Pathways
It is known that pyrrole-containing compounds can affect various biochemical pathways depending on their targets .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
It is known that pyrrole-containing compounds can have various effects depending on their targets .
生化分析
Biochemical Properties
It is known that pyrrole compounds, which include 3-(1H-pyrrol-1-yl)aniline, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
It is known that pyrrole compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrrol-1-yl)aniline typically involves the reaction of aniline with pyrrole under specific conditions. One common method is the condensation of aniline with pyrrole in the presence of a catalyst such as palladium or copper. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 3-(1H-pyrrol-1-yl)aniline may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products and waste.
化学反应分析
Types of Reactions: 3-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
相似化合物的比较
Pyrrole: A simple nitrogen-containing heterocycle with diverse applications in medicinal chemistry.
Aniline: An aromatic amine used as a precursor in the synthesis of dyes and polymers.
Indole: A bicyclic compound with significant biological activity and applications in drug discovery.
Uniqueness: 3-(1H-pyrrol-1-yl)aniline is unique due to the combination of the pyrrole and aniline moieties, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications that are not possible with pyrrole or aniline alone .
属性
IUPAC Name |
3-pyrrol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGDCPOPSNUYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375217 | |
| Record name | 3-(1H-pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803903 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89353-42-4 | |
| Record name | 3-(1H-pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrrol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(1H-pyrrol-1-yl)aniline in antibacterial research?
A1: 3-(1H-pyrrol-1-yl)aniline serves as a crucial starting material in the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid. [] This novel compound belongs to the oxacin family, known for its antibacterial properties. Researchers chose 3-(1H-pyrrol-1-yl)aniline specifically to investigate the impact of incorporating a fluorine atom and a pyrrole ring into the quinolone structure. This modification aimed to enhance the antibacterial activity compared to existing drugs like nalidixic acid.
Q2: Could you elaborate on the synthesis process involving 3-(1H-pyrrol-1-yl)aniline and its outcome?
A2: The synthesis begins by reacting 3-(1H-pyrrol-1-yl)aniline with diethyl ethoxymethylenemalonate. This reaction yields a malonate derivative, which then undergoes cyclization to form the quinolinecarboxylate ester. Subsequent ethylation of the ester, followed by hydrolysis with sodium hydroxide, results in the final product: 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid. This synthesized compound exhibited significantly enhanced broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria compared to its predecessors like nalidixic acid, pipemidic acid, and piromidic acid. [] This success highlights the potential of using 3-(1H-pyrrol-1-yl)aniline as a building block for developing new and potent antibacterial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



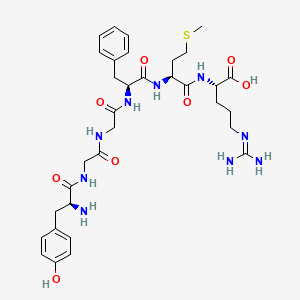
![2-Methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B1585806.png)
